molecular formula C7H3ClN2O3S B13986275 5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B13986275
M. Wt: 230.63 g/mol
InChI Key: GRDORTAXJYSJAI-UHFFFAOYSA-N
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Description

5-Chloro-4-oxo-3h,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-oxo-3h,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-oxo-3h,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized thienopyrimidine derivatives, while substitution reactions can produce a range of substituted thienopyrimidines.

Mechanism of Action

The mechanism of action of 5-Chloro-4-oxo-3h,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes or proteins that are crucial for cancer cell survival and proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-oxo-3h,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C7H3ClN2O3S

Molecular Weight

230.63 g/mol

IUPAC Name

5-chloro-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H3ClN2O3S/c8-3-2-5(11)9-1-10-6(2)14-4(3)7(12)13/h1H,(H,12,13)(H,9,10,11)

InChI Key

GRDORTAXJYSJAI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(S2)C(=O)O)Cl)C(=O)N1

Origin of Product

United States

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